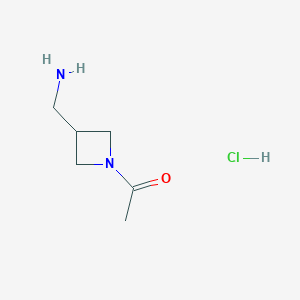![molecular formula C9H10F2N6O2S B2757563 methyl 1-({[4-amino-5-(difluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate CAS No. 956440-79-2](/img/structure/B2757563.png)
methyl 1-({[4-amino-5-(difluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-({[4-amino-5-(difluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate is a complex organic compound belonging to the triazole and pyrazole derivative families. This compound holds significant interest in pharmaceutical and agrochemical research due to its unique structure and multifaceted reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-({[4-amino-5-(difluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate typically begins with the preparation of the triazole and pyrazole core structures. Key steps include nucleophilic substitution and cyclization reactions, often involving reagents such as hydrazines and thiols. The process might include the following stages:
Triazole Formation: Cyclization of an appropriate precursor, typically involving hydrazine derivatives, under acidic conditions.
Pyrazole Synthesis: Condensation of 1,3-diketones with hydrazine to form pyrazoles.
Merging of Core Structures: The triazole and pyrazole units are then linked via nucleophilic substitution, often using difluoromethylating agents in a controlled environment to ensure high yields and purity.
Final Methylation: Methyl esterification using methanol and acidic catalysis to achieve the final compound.
Industrial Production Methods: On an industrial scale, these steps are optimized for yield, cost-effectiveness, and environmental safety. Continuous flow reactors and automated synthesis platforms ensure the consistent production of high-purity compounds. Green chemistry principles, such as solvent recycling and waste minimization, are often employed.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 1-({[4-amino-5-(difluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate undergoes various reactions, including:
Oxidation: Typically with agents like hydrogen peroxide or molecular oxygen, leading to oxidative derivatives.
Reduction: Using reducing agents such as sodium borohydride, yielding reduced forms of the compound.
Substitution: Undergoes nucleophilic substitution, particularly at the sulfur and nitrogen atoms, using halogenating agents.
Hydrolysis: Acidic or basic conditions can lead to the cleavage of ester and amine groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, iron catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, under mild to moderate temperatures.
Hydrolysis: Strong acids like HCl or bases like NaOH.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules, this compound is integral in creating new chemical entities with desired properties for various applications.
Biology: Studies on this compound's interaction with biological molecules help in understanding biochemical pathways and developing new diagnostics tools.
Medicine: Potential pharmaceutical applications include antiviral, antibacterial, and antifungal agents. Its unique structure allows binding to specific biological targets, making it a candidate for drug design and development.
Industry: In agrochemistry, this compound could be developed into new pesticides or herbicides due to its potential bioactivity and stability under environmental conditions.
Wirkmechanismus
The compound interacts with specific molecular targets through:
Electrostatic interactions: Between the difluoromethyl group and amino acids in proteins.
Covalent binding: Sulfur atoms may form bonds with active sites in enzymes, inhibiting their function.
Molecular Pathways: Inhibition or modification of enzyme activity within biological systems, potentially altering metabolic or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Methyl 1-({[4-amino-5-(difluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate stands out due to its unique difluoromethyl and amino-triazole groups. Similar compounds include:
Methyl 1-(benzylsulfanyl)-1H-pyrazole-3-carboxylate: Lacks the difluoromethyl and amino groups.
1-(4-aminophenyl)-1H-pyrazole-3-carboxylate: Substitutes the triazole ring with a phenyl group, changing its reactivity and biological profile.
Eigenschaften
IUPAC Name |
methyl 1-[[4-amino-5-(difluoromethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N6O2S/c1-19-8(18)5-2-3-16(15-5)4-20-9-14-13-7(6(10)11)17(9)12/h2-3,6H,4,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABKWAWBXJVBHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)CSC2=NN=C(N2N)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2-amino-2-[4-(chloromethyl)phenyl]acetate hydrochloride](/img/structure/B2757480.png)
![1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]piperidine](/img/new.no-structure.jpg)
![(E)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-(4-isopropylphenyl)-1-ethenesulfonamide](/img/structure/B2757483.png)

![N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-(4-phenylbutan-2-yl)ethanediamide](/img/structure/B2757485.png)



![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclohex-3-enecarboxamide](/img/structure/B2757491.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-methylbenzamide](/img/structure/B2757493.png)



![3-((6-Acetylbenzo[3,4-D]1,3-dioxolan-5-YL)amino)-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B2757502.png)
